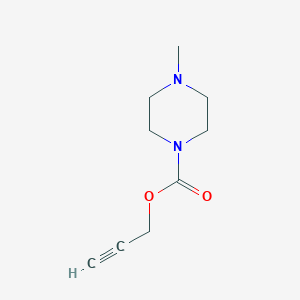
アストラガロサイド
概要
説明
ジヒドロコレステロールは、β-コレスタノールとしても知られており、化学式C27H48Oを持つコレステロールの飽和誘導体です。コレステロールに比べて自然界ではまれな白色の結晶性固体です。ジヒドロコレステロールは主に科学研究で使用され、化学、生物学、医学の分野でさまざまな用途があります。
科学的研究の応用
Dihydrocholesterol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a reference standard in analytical chemistry.
Biology: Dihydrocholesterol is used in studies related to membrane biology and cholesterol metabolism.
Medicine: It serves as a model compound in the development of cholesterol-lowering drugs and in the study of cholesterol-related diseases.
作用機序
ジヒドロコレステロールの作用機序には、細胞膜やタンパク質との相互作用が含まれます。ジヒドロコレステロールは細胞膜の脂質二重層に組み込まれ、膜の流動性と透過性に影響を与えます。また、膜タンパク質と相互作用して、その活性と機能を調節します。 これらの相互作用は、シグナル伝達や膜輸送を含むさまざまな細胞プロセスにおいて重要な役割を果たします .
類似化合物:
コレステロール: 動物組織で最も一般的なステロールであるコレステロールは、ジヒドロコレステロールの前駆体であり、同様の構造的特徴を共有しています。
7-デヒドロコレステロール: ビタミンD3の前駆体である7-デヒドロコレステロールは、ジヒドロコレステロールと構造的に類似した別のステロールです.
β-シトステロール: コレステロールと同様の構造を持つ植物ステロールであるβ-シトステロールは、コレステロール低下作用で知られています.
ジヒドロコレステロールの独自性: ジヒドロコレステロールは、その飽和特性のために独特です。これは、コレステロールに比べて、より安定しており、酸化されにくいことを意味します。この安定性は、酸化劣化が懸念される研究や産業用途において、ジヒドロコレステロールを貴重なものにします。
将来の方向性
生化学分析
Biochemical Properties
Astragaloside IV interacts with various enzymes, proteins, and other biomolecules. It has been shown to suppress inflammatory factors, increase T and B lymphocyte proliferation, and inhibit neutrophil adhesion-associated molecules . It also scavenges reactive oxygen species, regulates mitochondrial gene mutations , and inhibits the proliferation and migration of vascular smooth muscle cells .
Cellular Effects
Astragaloside IV has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation in T-cell lymphoma and promote TNFAIP3 expression to inhibit Raji cell proliferation in human B-cell lymphoma while promoting apoptosis . It also protects the myocardium through antioxidative stress, anti-inflammatory effects, regulation of calcium homeostasis, improvement of myocardial energy metabolism, anti-apoptosis, anti-cardiomyocyte hypertrophy, anti-myocardial fibrosis, regulation of myocardial autophagy, and improvement of myocardial microcirculation .
Molecular Mechanism
Astragaloside IV exerts its effects at the molecular level through various mechanisms. It controls several epithelial-mesenchymal transformation (EMT)-related and autophagy-related pathways, such as the phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT), Wnt/β-catenin, mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and transforming growth factor-β (TGF-β)/SMAD signaling pathways .
Temporal Effects in Laboratory Settings
Astragaloside IV has been shown to reduce the level of mitochondrial reactive oxygen species, lower apoptosis, and improve mitochondrial function over time in laboratory settings . It also suppresses the elevation of hearing thresholds in mice, preventing hearing loss in mice exposed to noise .
Dosage Effects in Animal Models
In animal models, Astragaloside IV has been shown to significantly slow the progression of pathological signs in the kidney, increasing creatinine clearance rate, decreasing blood urea nitrogen, serum creatinine, 24-h urinary neutrophil gelatinase-associated lipocalin and N-acetyl-β-D-glucosaminidase, 24-h urinary albumin, 24-h urinary microalbumin and HbA1c .
Metabolic Pathways
Astragaloside IV is involved in various metabolic pathways. It has been shown to intervene in gut microbiota composition and metabolites by targeting RAGE . It also acts through antifibrotic, antioxidant, and antiapoptotic mechanisms, thereby alleviating endoplasmic reticulum stress, inhibiting mitochondrial fission, and increasing autophagic activity .
Transport and Distribution
Astragaloside IV is transported and distributed within cells and tissues. In the post mortem analysis by mass spectrometry of the body tissue of the mice, the highest content of Astragaloside IV was found in the kidneys, then in the spleen and liver, and the lowest in the brain .
Subcellular Localization
The subcellular localization of Astragaloside IV and its effects on activity or function are not well studied. It has been shown that Astragaloside IV enhances the basal and insulin-stimulated translocation of GLUT4, and partly attenuates the palmitate-induced decrease in the insulin-stimulated translocation of GLUT4 .
準備方法
合成経路と反応条件: ジヒドロコレステロールは、コレステロールから水素化プロセスによって合成できます。この手順には、氷酢酸にコレステロールを溶解し、触媒として酸化白金を添加することが含まれます。次に、混合物をわずかに加圧下で65〜75°Cの温度で水素化します。 水素化プロセスは通常2〜4時間かかり、ジヒドロコレステロールが生成されます .
工業生産方法: ジヒドロコレステロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高圧水素化反応器と効率的な精製技術を使用し、高収率のジヒドロコレステロールを得ることが含まれます。精製された生成物は、さらに使用するために結晶化および乾燥されます。
化学反応の分析
反応の種類: ジヒドロコレステロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: ジヒドロコレステロールは、クロム酸や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化できます。
還元: 還元反応は、通常、水素ガスと酸化白金などの適切な触媒を使用します。
置換: 置換反応は、臭素や塩素などのハロゲン化剤を使用して行うことができます。
生成される主要な生成物:
酸化: ジヒドロコレステロールの酸化は、ケトンやカルボン酸の生成につながる可能性があります。
還元: 還元反応は、主に飽和炭化水素を生成します。
置換: ハロゲン化反応は、ジヒドロコレステロールのハロゲン化誘導体の生成をもたらします。
4. 科学研究への応用
ジヒドロコレステロールには、いくつかの科学研究への応用があります。これらには以下が含まれます。
化学: さまざまなステロイド化合物の合成における前駆体として、および分析化学における基準物質として使用されます。
生物学: ジヒドロコレステロールは、膜生物学とコレステロール代謝に関連する研究で使用されます。
医学: コレステロール低下薬の開発と、コレステロール関連疾患の研究におけるモデル化合物として役立ちます。
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLFWVUSQREQH-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169811 | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-69-5 | |
| Record name | Astragaloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isorhamnetin 3-gentiobioside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
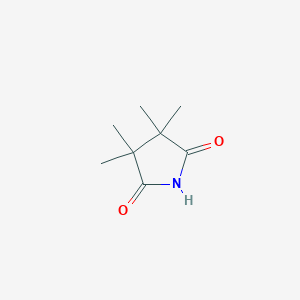

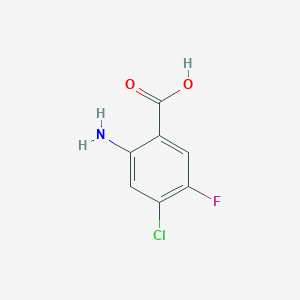
![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)
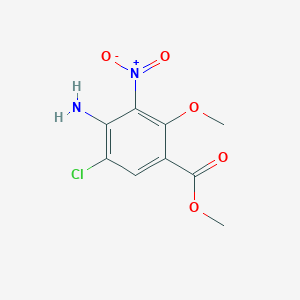
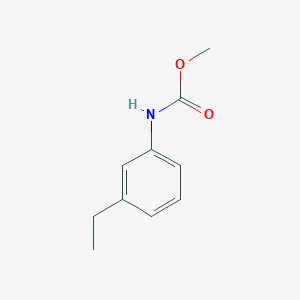

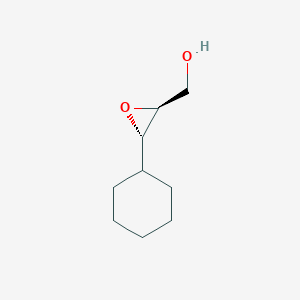
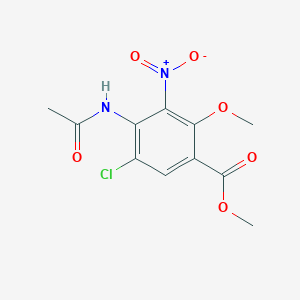
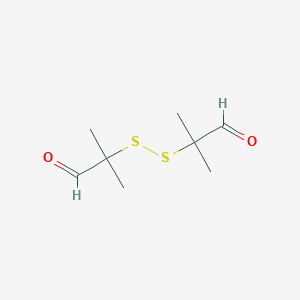
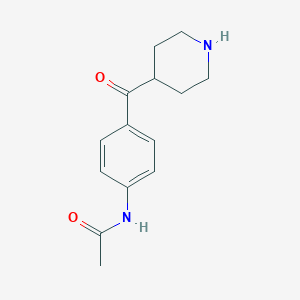
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)
